

Technical Guide: 3-(2,4-Difluorophenyl)pentanedioic Acid

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Compound of Interest

Compound Name:	3-(2,4-Difluorophenyl)pentanedioic acid
CAS No.:	959246-68-5
Cat. No.:	B1630286

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Physicochemical Characterization & Synthetic Utility in Drug Development

Part 1: Executive Summary & Molecular Identity

3-(2,4-Difluorophenyl)pentanedioic acid (CAS: 959246-68-5) is a specialized dicarboxylic acid intermediate used primarily in the synthesis of fluorinated GABA-B receptor agonists. Structurally, it serves as the carbon backbone for 3-aryl-substituted

-aminobutyric acid (GABA) analogs, functioning as a bioisostere to precursors of Baclofen and Phenibut.

The incorporation of the 2,4-difluorophenyl moiety is a strategic medicinal chemistry modification. Fluorine substitution often enhances metabolic stability by blocking oxidative metabolism at the phenyl ring (specifically CYP450 oxidation) and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to non-fluorinated analogs [1].

Table 1: Physicochemical Profile

Property	Value	Notes
Molecular Formula		
Molecular Weight	244.19 g/mol	Critical for MS confirmation ()
Exact Mass	244.0547	Monoisotopic mass for HRMS
Physical State	White to Off-White Solid	Crystalline powder
Predicted pKa	~3.8 (COOH #1), ~4.8 (COOH #2)	Typical for glutaric acid derivatives
Solubility	DMSO, Methanol, Ethyl Acetate	Sparingly soluble in water at neutral pH

Part 2: Synthetic Pathways & Production Logic

The synthesis of **3-(2,4-Difluorophenyl)pentanedioic acid** typically follows a Michael Addition pathway. This route is preferred in process chemistry due to its scalability and the avoidance of hazardous organometallic reagents often required in alternative cross-coupling strategies.

Mechanism of Action

The core carbon skeleton is constructed by the conjugate addition of a malonate ester to a cinnamate derivative, followed by hydrolysis and decarboxylation. This establishes the glutaric acid backbone with the aryl substituent at the 3-position.

Experimental Protocol: Michael Addition Route

Note: All steps should be performed under an inert atmosphere (

) to prevent moisture-induced hydrolysis of esters.

- Condensation: React 2,4-difluorobenzaldehyde with diethyl malonate (Knoevenagel condensation) to form the cinnamate intermediate.

- Michael Addition: Treat the cinnamate with a second equivalent of diethyl malonate using sodium ethoxide (NaOEt) as the base.
- Hydrolysis & Decarboxylation: Reflux the resulting tetra-ester in concentrated HCl/Acetic acid. This harsh acidic environment hydrolyzes the esters and facilitates the thermal decarboxylation of the geminal dicarboxylic acid groups, yielding the target pentanedioic acid [2].



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Figure 1: Synthetic workflow for the production of **3-(2,4-Difluorophenyl)pentanedioic acid** via the malonate pathway.

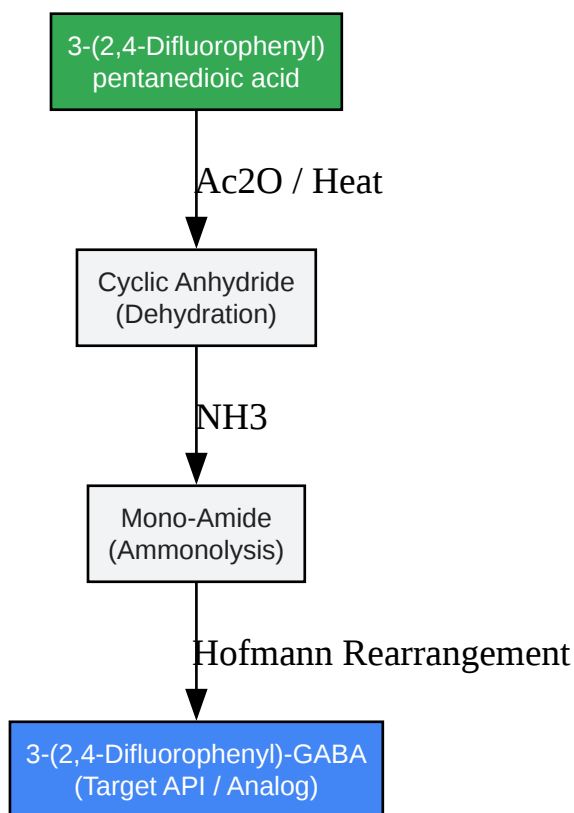
Part 3: Downstream Utility in Drug Design

The primary value of **3-(2,4-Difluorophenyl)pentanedioic acid** lies in its conversion to 3-(2,4-difluorophenyl)-4-aminobutyric acid, a fluorinated analog of the GABA-B agonist Baclofen.

Conversion Logic

To convert the dicarboxylic acid (glutaric acid) to the amino acid (GABA analog), one carboxyl group must be selectively converted to an amine. This is classically achieved via cyclic anhydride formation followed by ammonolysis and a Hofmann or Curtius rearrangement [3].

- Anhydride Formation: Dehydration of the pentanedioic acid using Acetic Anhydride () yields 3-(2,4-difluorophenyl)glutaric anhydride.
- Ammonolysis: Reaction with ammonia opens the ring to form the mono-amide (glutaramic acid).
- Rearrangement: The amide group is subjected to Hofmann degradation () to yield the primary amine, resulting in the final GABA analog.



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Figure 2: Conversion of the pentanedioic acid intermediate into a bioactive GABA analog.

Part 4: Analytical Characterization Protocols

Ensuring the identity and purity of this intermediate is critical, as impurities (such as incomplete decarboxylation products) can carry over into the final API.

1. Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Dicarboxylic acids ionize readily by losing a proton.
- Expected Signals:
 - : 243.18 m/z (Base Peak).
 - : 487.37 m/z (Dimer, common in high concentrations).

- Interpretation: The presence of the 2,4-difluoro substitution pattern typically results in specific fragmentation losses of (44 Da) and HF (20 Da) in MS/MS experiments.

2. HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 210 nm (COOH absorption) and 260 nm (Phenyl ring absorption).
- Self-Validation: The 2,4-difluorophenyl ring provides a distinct UV signature. Purity should be >98% by area normalization before proceeding to anhydride formation.

References

- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Pfizer Inc. (2008). "Process for the synthesis of GABA analogs." U.S. Patent 7,361,786.
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